

Spectroscopic Analysis of N-Benzoyl-DL-alanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Benzoyl-DL-alanine**

Cat. No.: **B075806**

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This guide provides a comprehensive overview of the key spectroscopic data for **N-Benzoyl-DL-alanine** ($C_{10}H_{11}NO_3$), a derivative of the amino acid alanine. The information presented is intended for researchers, scientists, and professionals in drug development engaged in the characterization of small organic molecules. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following sections summarize the quantitative spectroscopic data for **N-Benzoyl-DL-alanine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
~12.8	Broad Singlet	1H	Carboxylic Acid (-COOH)
~8.7	Doublet	1H	Amide (-NH)
~7.9	Multiplet	2H	Aromatic (ortho-H)
~7.5	Multiplet	3H	Aromatic (meta- & para-H)
~4.6	Quintet	1H	α -CH
~1.5	Doublet	3H	Methyl (-CH ₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.[2][3]

Chemical Shift (δ) ppm	Provisional Assignment
~174.5	Carboxylic Carbonyl (C=O)
~167.0	Amide Carbonyl (C=O)
~134.0	Aromatic (quaternary C)
~131.5	Aromatic (para-C)
~128.5	Aromatic (meta-C)
~127.5	Aromatic (ortho-C)
~49.0	α -Carbon (CH)
~17.0	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For solid samples, the KBr pellet method is commonly employed.[3]

Frequency Range (cm ⁻¹)	Intensity / Shape	Functional Group Vibration
3400 - 2400	Strong, Very Broad	O-H stretch (Carboxylic Acid)
~3300	Strong	N-H stretch (Amide)
3100 - 3000	Medium	C-H stretch (Aromatic)
3000 - 2850	Medium	C-H stretch (Aliphatic)
~1720	Strong, Sharp	C=O stretch (Carboxylic Acid)
~1640	Strong, Sharp	C=O stretch (Amide I)
~1580 & ~1490	Medium	C=C stretch (Aromatic Ring)
~1540	Strong	N-H bend (Amide II)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of the compound.[4][5]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
193	~5	[M] ⁺ (Molecular Ion)
148	~40	[M - COOH] ⁺
105	100	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	~50	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ^1H and ^{13}C NMR spectra of **N-Benzoyl-DL-alanine**.

1. Sample Preparation:

- Accurately weigh 5-25 mg of **N-Benzoyl-DL-alanine** for ^1H NMR, or a sufficient amount to create a saturated solution for ^{13}C NMR, into a clean, dry vial.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Vortex the vial until the sample is completely dissolved.
- Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
- Ensure the sample height in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely.

2. Instrument Parameters (Example using a 400 MHz Spectrometer):

- For ^1H NMR:

- Pulse Program: Standard single-pulse sequence (e.g., ' zg30 ').
- Spectral Width: 12-15 ppm.
- Number of Scans: 16-32.
- Relaxation Delay (d1): 1-2 seconds.

- For ^{13}C NMR:

- Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Spectral Width: 200-220 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay (d1): 2-5 seconds.[6]

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to achieve pure absorption line shapes.
- Apply a baseline correction to ensure a flat baseline.
- Reference the spectrum. For samples in DMSO-d₆, the residual solvent peak can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
- Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts.[6]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid **N-Benzoyl-DL-alanine**.

1. Sample Preparation:

- Gently grind a small amount (1-2 mg) of **N-Benzoyl-DL-alanine** in a clean, dry agate mortar and pestle.[7]
- Add approximately 100-200 mg of dry, infrared-grade KBr powder. The sample concentration should be in the range of 0.2% to 1%. [8][9]
- Quickly and thoroughly mix the sample and KBr by gentle grinding (trituration) to achieve a homogenous, fine powder. Avoid prolonged grinding as KBr is hygroscopic.[7][9]

2. Pellet Formation:

- Place the powder mixture into a pellet press die.
- Assemble the die and place it in a hydraulic press.
- Apply pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent disc.^[9]
- Carefully release the pressure and retrieve the KBr pellet from the die.

3. Data Acquisition:

- Place the KBr pellet into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- The resulting spectrum should be plotted as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for analyzing **N-Benzoyl-DL-alanine** using EI-MS, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

1. Sample Introduction:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).
- For GC-MS, inject a small volume (e.g., 1 μL) into the GC, where the compound will be vaporized and separated before entering the ion source.
- Alternatively, for a direct insertion probe, place a small amount of the solid or a drop of the solution onto the probe tip, which is then inserted into the ion source and heated to vaporize

the sample.[10]

2. Ionization and Analysis:

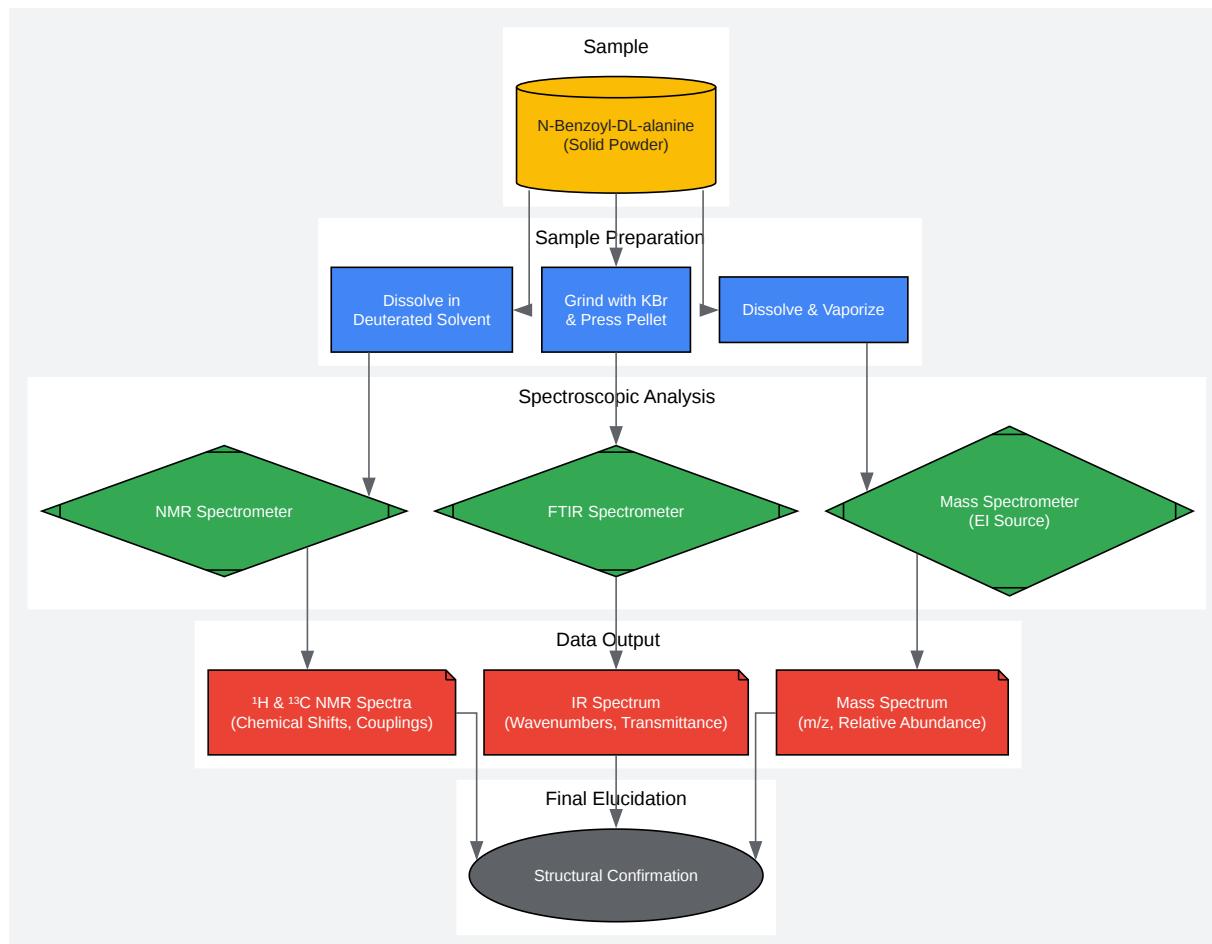
- In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[11]
- This collision ejects an electron from the molecule, forming a positively charged molecular ion (M^+) and causing extensive fragmentation.[12]
- The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Data Acquisition:

- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z , which serves as a molecular fingerprint.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **N-Benzoyl-DL-alanine**.

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Caption: Workflow for the spectroscopic analysis of **N-Benzoyl-DL-alanine**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of N-Benzoyl-DL-alanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075806#spectroscopic-data-nmr-ir-mass-spec-of-n-benzoyl-dl-alanine]

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